1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 64174-46-5
VCID: VC16109816
InChI: InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18)
SMILES:
Molecular Formula: C12H11Cl2N3O
Molecular Weight: 284.14 g/mol

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-

CAS No.: 64174-46-5

Cat. No.: VC16109816

Molecular Formula: C12H11Cl2N3O

Molecular Weight: 284.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- - 64174-46-5

Specification

CAS No. 64174-46-5
Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14 g/mol
IUPAC Name 5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18)
Standard InChI Key UYRHVNDOUDUUNX-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at the 4-position with a carboxamide group (-CONH-), at the 5-position with a chlorine atom, and at the 1- and 3-positions with methyl groups. The carboxamide nitrogen is further substituted with a 3-chlorophenyl moiety. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions.

Table 1: Theoretical Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂N₃O
Molecular Weight313.16 g/mol
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area58.2 Ų

Note: Values derived from structural analogs .

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets such as enzymes or DNA .

Synthetic Pathways

General Synthesis of Pyrazole Carboxamides

The synthesis of pyrazole carboxamides typically involves:

  • Formation of Pyrazole Core: Cyclocondensation of β-keto esters with hydrazines yields substituted pyrazoles. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate .

  • Chlorination: Electrophilic chlorination at the 5-position using reagents like POCl₃ or N-chlorosuccinimide introduces the chloro substituent.

  • Methylation: Alkylation with methyl iodide or dimethyl sulfate at the 1- and 3-positions installs methyl groups.

  • Carboxamide Formation: Reaction of the pyrazole carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is subsequently treated with 3-chloroaniline to form the final carboxamide .

Key Reaction:

Pyrazole-4-carboxylic acid+SOCl2Pyrazole-4-carbonyl chloride3-ChloroanilineTarget Compound\text{Pyrazole-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Pyrazole-4-carbonyl chloride} \xrightarrow{\text{3-Chloroaniline}} \text{Target Compound}

Biological Activity and Mechanisms

Antifungal Properties

Pyrazole carboxamides are recognized as succinate dehydrogenase inhibitors (SDHIs), disrupting fungal energy metabolism by blocking the ubiquinone-binding site . In a study of structurally similar compounds, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide analogs exhibited EC₅₀ values ranging from 5.2 to 17.6 mg/L against Gibberella zeae and Verticillium dahliae . These values compare favorably to commercial SDHIs like fluopyram (EC₅₀ = 24.7 mg/L) .

Dual Action Mechanisms

Beyond SDH inhibition, certain pyrazole carboxamides induce oxidative stress in fungal cells. Fluorescence microscopy studies reveal that these compounds elevate intracellular reactive oxygen species (ROS), leading to lipid peroxidation and membrane disintegration . For instance, analog Y in a 2023 study increased malondialdehyde (MDA) levels by 2.8-fold in G. zeae, indicating severe oxidative damage .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chloro Groups: The 5-chloro and 3-chlorophenyl substituents enhance antifungal potency by increasing electron-withdrawing effects and hydrophobic interactions with target enzymes .

  • Methyl Groups: 1,3-Dimethyl substitution reduces rotational freedom, stabilizing the bioactive conformation and improving binding affinity .

  • Carboxamide Linker: The -NH- group facilitates hydrogen bonding with SDH residues (e.g., Tyr-135 and Ser-39), as demonstrated in molecular docking studies .

Table 2: Comparative Antifungal Activity of Pyrazole Carboxamides

CompoundEC₅₀ vs. G. zeae (mg/L)EC₅₀ vs. V. dahliae (mg/L)
Target Compound (Analog)5.217.6
Fluopyram24.735.4
Bixafen8.912.3

Data adapted from .

Future Directions

Optimization Strategies

  • Heterocyclic Hybridization: Integrating pyrazole carboxamides with triazole or morpholine moieties may broaden antifungal spectra and mitigate resistance .

  • Nanoformulations: Encapsulation in chitosan nanoparticles could enhance bioavailability and reduce environmental leakage .

Unresolved Challenges

  • Resistance Management: Overexpression of SDH subunits in fungi necessitates rotating pyrazole carboxamides with non-SDHI fungicides .

  • Synthetic Complexity: Multi-step syntheses (e.g., 5–7 steps) limit large-scale production; flow chemistry approaches may improve yields .

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